molecular formula C8H3BrFNO B1380786 4-Bromo-2-fluoro-3-formylbenzonitrile CAS No. 1529523-16-7

4-Bromo-2-fluoro-3-formylbenzonitrile

Cat. No.: B1380786
CAS No.: 1529523-16-7
M. Wt: 228.02 g/mol
InChI Key: RTQKYMJFQKPBMB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-formylbenzonitrile typically involves multi-step reactions. One common method starts with 2-fluoroaniline, which undergoes bromination using N-bromosuccinimide in dichloromethane at 0°C for 45 hours. The resulting intermediate is then subjected to a series of reactions involving concentrated sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, and sodium hydrogen carbonate in a mixture of water, acetic acid, and cyclohexane. The reaction conditions include temperatures ranging from -5°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-formylbenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with different nucleophiles.

    Oxidation: 4-Bromo-2-fluoro-3-carboxybenzonitrile.

    Reduction: 4-Bromo-2-fluoro-3-hydroxybenzonitrile.

Scientific Research Applications

4-Bromo-2-fluoro-3-formylbenzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-formylbenzonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution reactions. The formyl group can undergo various transformations, including oxidation and reduction, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-formylbenzonitrile is unique due to the combination of bromine, fluorine, and formyl groups on the benzonitrile core. This combination imparts distinct reactivity patterns and makes the compound valuable in various synthetic applications.

Properties

IUPAC Name

4-bromo-2-fluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKYMJFQKPBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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